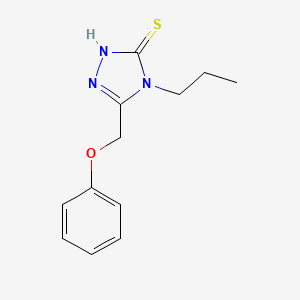

5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The structure of the compound suggests that it may have potential as a pharmacological agent, given the historical significance of triazole derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides with various reagents. For instance, the synthesis of related compounds has been achieved by reacting thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles . Another method includes the cyclization of potassium dithiocarbazinate with hydrazine hydrate . These methods highlight the versatility in synthesizing triazole derivatives, which could be applied to the synthesis of 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography . The presence of intermolecular hydrogen bonds and other supramolecular interactions can significantly influence the stability and properties of these compounds .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and condensation to form a wide array of products with different substituents affecting their biological activity . The reactivity of the thiol group in the triazole ring is a key feature that allows for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and biological activities . For example, the introduction of methoxy and phenyl groups has been shown to confer anti-inflammatory properties . Theoretical calculations, such as density functional theory (DFT), can predict various properties, including vibrational frequencies, molecular electrostatic potentials, and non-linear optical properties .

Scientific Research Applications

DNA Methylation Inhibition

4-substituted 4H-1,2,4-triazole-3-thiol derivatives, including structures related to 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol, have been synthesized for potential anti-tumor activities. These compounds have shown effects on the methylation level of tumor DNA, which is significant for cancer research and treatment. The introduction of benzylsulfanylethyl groups in the 5-position of the heterocycle, similar to the phenoxymethyl group in the compound of interest, plays a role in this activity (Hovsepyan et al., 2018).

Urease and Anti-Proliferative Activity

1,2,4-triazoles, like the compound , have been synthesized and evaluated for their urease inhibitory and anti-proliferative activities. This research is crucial in developing treatments for diseases where urease activity and cell proliferation are factors, such as certain cancers and bacterial infections. One specific derivative demonstrated notable urease inhibition, which underscores the potential of such compounds in medicinal chemistry (Ali et al., 2022).

Anti-Inflammatory and Analgesic Properties

Compounds with a 1,2,4-triazole structure have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research highlights the potential of such compounds in developing new treatments for conditions involving inflammation and pain. The structural similarity to 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol suggests possible relevance in pharmacological applications (Hunashal et al., 2014).

Antioxidant Activity

Triazole derivatives, akin to the compound of interest, have been synthesized and screened for their antioxidant activity. The presence of specific substituent groups, similar to the phenoxymethyl group, can significantly influence their efficacy as antioxidants. This research is pertinent to diseases where oxidative stress plays a critical role (Maddila et al., 2015).

Antimicrobial Activity

The 1,2,4-triazole moiety in compounds similar to 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been evaluated for antimicrobial activity. This is important for the development of new antibacterial and antifungal agents. The structural framework of such compounds plays a crucial role in their effectiveness against various microbial strains (Hunashal & Satyanarayana, 2012).

Corrosion Inhibition

Triazole derivatives have been explored as corrosion inhibitors, particularly for mild steel in acidic environments. The structural elements of these compounds, including features analogous to the compound , contribute to their performance as corrosion inhibitors, which is significant for industrial applications (Ansari et al., 2014).

properties

IUPAC Name |

3-(phenoxymethyl)-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEGKLFXEHWCLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167079 |

Source

|

| Record name | 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

1134335-21-9 |

Source

|

| Record name | 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134335-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)